

L-640876: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



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Abstract

L-640876 is a semisynthetic, quaternary heterocyclylamino β-lactam antibiotic. This document provides a comprehensive technical overview of **L-640876**, including its core mechanism of action, available in vivo data, and detailed experimental protocols derived from published literature. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound.

Core Concepts

Chemical Properties

Property	Value	
Chemical Name	(6R,7R)-7-[[1-(phenylmethyl)-4-pyridinio]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	
CAS Number	77527-71-0	
Molecular Formula	C22H21N7O3S2	
Molecular Weight	495.57 g/mol	



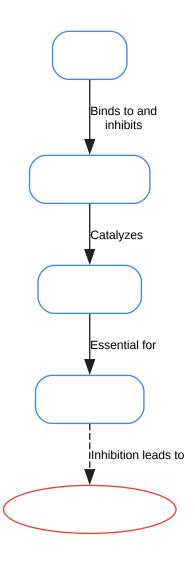
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β -lactam class of antibiotics, the primary mechanism of action of **L-640876** is the inhibition of bacterial cell wall synthesis.[1][2] This process is critical for maintaining the structural integrity of bacteria, particularly Gram-positive organisms.[1]

The key steps in the mechanism are as follows:

- Target Binding: L-640876 mimics the D-alanyl-D-alanine residues of the peptidoglycan
 precursors in the bacterial cell wall.[1][2] This structural similarity allows it to bind to the
 active site of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall
 synthesis.[1][2]
- Enzyme Inhibition: The highly reactive β-lactam ring of **L-640876** forms a covalent bond with a serine residue in the active site of the PBP.[1] This acylation reaction is irreversible and inactivates the enzyme.
- Disruption of Peptidoglycan Synthesis: The inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.
 [1]
- Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[3]





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Diagram 1: Mechanism of Action of L-640876.

In Vivo Applications: Treatment of Enterotoxigenic Colibacillosis (Scours)

A key study by Jacks et al. (1983) demonstrated the efficacy of **L-640876** in treating experimentally induced enterotoxigenic Escherichia coli (ETEC) infections, commonly known as scours, in neonatal calves and piglets.

Summary of In Vivo Efficacy Data



Animal Model	Treatment Protocol	Key Findings	Reference
Neonatal Calves	30 mg/kg, twice daily for 3 days	Reduced mortality from 90% to 14%; eliminated diarrhea.	Jacks et al., 1983
Neonatal Piglets	12.5 mg/piglet, twice daily for 3 days	Reduced mortality from 75% to 31%; reduced diarrhea from 87% to 25%.	Jacks et al., 1983

Experimental Protocols

The following protocols are based on the methodologies described by Jacks et al. (1983).

2.2.1. Animal Models and Infection

- Animals: Colostrum-fed neonatal calves and piglets.
- Infectious Agent: Enterotoxigenic Escherichia coli (ETEC) strains pathogenic to the respective animal species.
- Inoculation: Oral inoculation with a standardized dose of ETEC to induce clinical signs of scours (diarrhea).

2.2.2. Treatment Regimen

Calves:

Dosage: 30 mg of L-640876 per kilogram of body weight.

Administration: Oral gavage.

Frequency: Twice daily.

Duration: 3 days.

Initiation of Treatment: 20 hours post-inoculation.







• Piglets:

Dosage: 12.5 mg of L-640876 per piglet.

o Administration: Oral gavage.

Frequency: Twice daily.

Duration: 3 days.

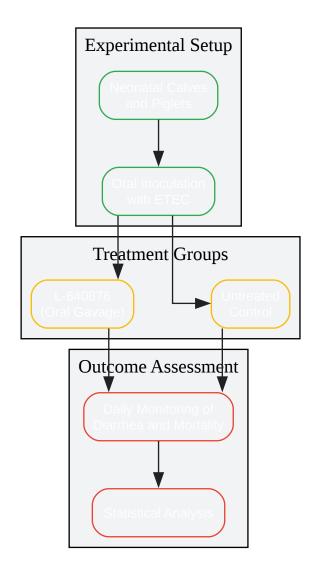
• Initiation of Treatment: 6 hours post-inoculation.

2.2.3. Monitoring and Endpoints

• Primary Endpoints: Mortality rate and incidence of diarrhea.

- Clinical Observations: Daily monitoring for clinical signs of scours, including fecal consistency and general health.
- Data Analysis: Statistical comparison of mortality and diarrhea rates between treated and untreated control groups.





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Diagram 2: Experimental Workflow for In Vivo Efficacy Testing.

In Vitro Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for **L-640876** against a wide range of veterinary pathogens is not readily available in the public domain, as a β -lactam antibiotic, its in vitro activity is expected to be significant against susceptible bacterial strains. The efficacy demonstrated against ETEC in vivo suggests a potent antimicrobial effect against this Gramnegative bacterium.

Further research is warranted to establish the MIC values of **L-640876** against a broader panel of clinically relevant veterinary and research pathogens. Standard broth microdilution or agar



dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) would be appropriate for such investigations.

Pharmacokinetics

Detailed pharmacokinetic studies for **L-640876**, including parameters such as absorption, distribution, metabolism, and excretion (ADME), have not been extensively published. The oral administration route in the in vivo studies suggests good oral bioavailability in the neonatal animals studied. However, further research is required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

L-640876 is a β-lactam antibiotic with demonstrated in vivo efficacy against enterotoxigenic E. coli in neonatal calves and piglets. Its mechanism of action is consistent with other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis. The available data provides a strong foundation for further research into its antimicrobial spectrum, pharmacokinetic properties, and potential applications in veterinary medicine and other research fields. This technical guide serves as a resource for scientists and researchers to design and execute further investigations into the properties and applications of **L-640876**.

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 To cite this document: BenchChem. [L-640876: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673793#l-640876-for-research-use-only-applications]

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